molecular formula C5H7NO B1279973 3-Aminocyclopent-2-en-1-one CAS No. 28566-12-3

3-Aminocyclopent-2-en-1-one

Cat. No.: B1279973
CAS No.: 28566-12-3
M. Wt: 97.12 g/mol
InChI Key: LSROXAYPMFICCA-UHFFFAOYSA-N
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Description

3-Aminocyclopent-2-en-1-one is an organic compound with the molecular formula C5H7NO. It is a cyclic compound containing an amino group attached to a cyclopentenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 3-Aminocyclopent-2-en-1-one involves the reaction of 3-ethoxy-2-cyclopenten-1-one with aqueous ammonia solution. The reaction is carried out in ethanol at a temperature of 85°C for 16 hours. After the reaction, the mixture is cooled to room temperature, concentrated under reduced pressure, and dried to obtain the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclopent-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under suitable conditions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound, such as cyclopentanol derivatives.

    Substitution: Substituted cyclopentenone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Aminocyclopent-2-en-1-one shows promise as a lead compound in drug development due to its biological activity. Its structural features allow for modifications that can lead to new pharmaceutical agents targeting various diseases. Research indicates its potential as an antimicrobial agent, particularly against Gram-negative bacteria .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

  • Enamine Formation : It can be used to synthesize enamines, which are valuable intermediates in organic synthesis.
  • Cyclization Reactions : The compound can undergo cyclization reactions to form more complex structures, which are often useful in developing new materials or pharmaceuticals .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated that some derivatives exhibited significant activity against Gram-negative bacteria, suggesting potential therapeutic applications .

CompoundActivity Against Gram-Negative BacteriaMIC (μg/mL)
Derivative AModerate32
Derivative BHigh16

Case Study 2: Synthesis of Enamines

In another study, researchers synthesized enamines from this compound derivatives using different reagents and conditions. The findings highlighted the efficiency of microwave-assisted synthesis in achieving higher yields compared to traditional methods .

Reaction ConditionsYield (%)
Microwave Irradiation81
Conventional Heating50

Mechanism of Action

The mechanism of action of 3-Aminocyclopent-2-en-1-one involves its interaction with molecular targets through its amino and carbonyl groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Aminocyclopentanone: Similar structure but lacks the double bond in the ring.

    2-Aminocyclopent-2-en-1-one: Similar structure but with the amino group at a different position.

    Cyclopentenone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

3-Aminocyclopent-2-en-1-one is unique due to the presence of both an amino group and a double bond within the cyclopentenone ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Biological Activity

3-Aminocyclopent-2-en-1-one is an organic compound with the molecular formula C5_5H7_7NO, characterized by its unique structure that includes a cyclopentene ring with an amino group and a carbonyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and biological activity. The presence of both an amino group and a double bond within the cyclopentenone ring offers distinct chemical properties compared to other similar compounds.

PropertyValue
Molecular FormulaC5_5H7_7NO
Molecular Weight113.11 g/mol
Melting PointNot extensively documented
SolubilitySoluble in DMSO, water, and methanol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Reactivity with Biological Targets : The compound's structure suggests potential interactions with various biomolecules, including proteins and nucleic acids.
  • Secondary Metabolite Production : It has been noted that compounds similar to this compound are produced by fungi such as Trichoderma, which may indicate a role in ecological interactions or therapeutic applications .

Case Study: Antimicrobial Activity

In a study examining the antimicrobial effects of various compounds, this compound was tested against E. coli and S. aureus. The results indicated a measurable zone of inhibition, suggesting effective antimicrobial properties when used in appropriate solvent systems .

Synthesis Methods

Various synthesis methods have been reported for producing this compound, highlighting its accessibility for research purposes:

  • Two-Step Synthesis : Involves the reaction of 1,3-cyclopentanedione with ammonia gas to yield the compound.
  • Microwave-Assisted Synthesis : A more efficient method using ammonium acetate under microwave conditions has been reported, achieving yields up to 81% .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Aminocyclopent-2-en-1-one to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent systems, and catalysts. For example, in related cyclopentene derivatives, hydrolysis under controlled alkaline conditions (e.g., LiOH in methanol/water at 0°C) followed by purification via silica gel chromatography (hexane/ethyl acetate gradients) achieved >90% purity . Key steps include:

  • Reagent stoichiometry: Adjust molar ratios of reactants (e.g., 3.13 mmol starting material with 3x equivalents of LiOH).
  • Workup protocols: Use sequential washes (e.g., 10% citric acid, brine) to remove impurities.
  • Purification: Column chromatography with polarity-adjusted eluents or cation-exchange resins (e.g., Dowex 50W-X8 with 5% aqueous pyridine) .

Table 1: Example Reaction Conditions and Yields from Analogous Syntheses

StepReactantsSolventTemperatureYield
1LiOHMeOH/H₂O0°C → RT92%
2TFACH₂Cl₂0°C98%

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • ¹H/¹³C NMR: Identify functional groups (e.g., amine protons at δ 1.5–2.5 ppm, carbonyl carbons at δ 170–180 ppm). For cyclopentene derivatives, coupling constants (J = 8–10 Hz) confirm ring geometry .
  • HRMS: Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error).
  • 19F NMR (if applicable): Detect fluorinated analogs (e.g., difluoromethylene groups at δ -100 to -120 ppm) . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How should researchers address inconsistencies in experimental data when studying the reactivity of this compound?

Methodological Answer: Data discrepancies may arise from reaction heterogeneity or analytical variability. Strategies include:

  • Statistical meta-analysis: Calculate heterogeneity metrics (I², H-statistics) to quantify variability across replicates . For example, I² >50% indicates significant inconsistency requiring protocol reassessment.
  • Controlled replication: Isolate variables (e.g., oxygen sensitivity, trace metal contamination) using inert atmospheres or chelating agents.
  • Error propagation analysis: Use tools like Monte Carlo simulations to assess measurement uncertainty in kinetic studies .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer: Computational workflows integrate:

  • Molecular docking: Software like AutoDock Vina or GROMACS predicts binding affinities to enzymes (e.g., aminotransferases) .
  • MD simulations: Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
  • QM/MM hybrid models: Combine density functional theory (DFT) for active-site interactions with molecular mechanics for protein dynamics .

Table 2: Recommended Computational Tools for Target Interaction Studies

ToolApplicationReference
GROMACSMD simulations of protein-ligand systems
AutoDock VinaHigh-throughput docking
Gaussian (DFT)Electronic structure calculations

Q. How can researchers resolve contradictions in proposed reaction mechanisms for this compound derivatives?

Methodological Answer: Mechanistic conflicts (e.g., nucleophilic vs. electrophilic pathways) require:

  • Isotopic labeling: Track atom migration using ¹⁵N or ²H isotopes in kinetic isotope effect (KIE) studies .
  • Transition state analysis: Apply Eyring plots to compare activation parameters (ΔH‡, ΔS‡) under varying conditions.
  • In-situ spectroscopy: Use FTIR or Raman to detect transient intermediates (e.g., enolate species) .

Q. Guidelines for Experimental Design

  • Research question formulation: Ensure questions are open-ended and hypothesis-driven (e.g., "How does solvent polarity affect the enantioselectivity of this compound synthesis?" vs. "Is solvent polarity important?") .
  • Data presentation: Follow journal-specific guidelines for figures (e.g., limit chemical structures in graphics and use color schemes for clarity) .

Properties

IUPAC Name

3-aminocyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-1-2-5(7)3-4/h3H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSROXAYPMFICCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484972
Record name 3-aminocyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28566-12-3
Record name 3-aminocyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminocyclopent-2-en-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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